molecular formula C22H24N2O3 B2865053 3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide CAS No. 692762-02-0

3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

Cat. No.: B2865053
CAS No.: 692762-02-0
M. Wt: 364.445
InChI Key: KCYAFSROTLJHHL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and a tetrahydrocarbazole moiety

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in drug research and development .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that indole derivatives can affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to the various biological activities mentioned above .

Pharmacokinetics

It’s known that serum albumins play a vital role by increasing the solubility of hydrophobic drugs in the blood plasma , which could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It’s known that factors such as the micro-environments of serum albumins can impart restrictions on the interactions of certain compounds . This could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinone derivatives.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In medicinal chemistry, 3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or neuroprotective agents .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the tetrahydrocarbazole moiety, making it less complex and potentially less versatile.

    N-((2,3,4,9-Tetrahydro-1H-carbazol-6-yl)methyl)benzamide: Lacks the dimethoxy groups, which could affect its reactivity and biological activity.

Uniqueness

The combination of the dimethoxybenzamide core with the tetrahydrocarbazole moiety makes 3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide unique.

Properties

IUPAC Name

3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-26-20-10-8-15(12-21(20)27-2)22(25)23-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)24-19/h7-12,24H,3-6,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYAFSROTLJHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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